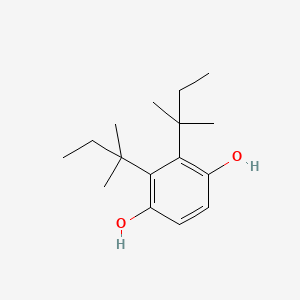![molecular formula C13H20OSi B14477746 Dimethyl[(pent-2-en-3-yl)oxy]phenylsilane CAS No. 65335-72-0](/img/structure/B14477746.png)
Dimethyl[(pent-2-en-3-yl)oxy]phenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl[(pent-2-en-3-yl)oxy]phenylsilane is a chemical compound characterized by its unique structure, which includes a phenylsilane core with a dimethyl and pent-2-en-3-yloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[(pent-2-en-3-yl)oxy]phenylsilane typically involves the reaction of phenylsilane with dimethyl and pent-2-en-3-yloxy groups under controlled conditions. One common method involves the hydrosilylation of an alkyne with a silane in the presence of a catalyst, such as platinum or rhodium complexes. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Dimethyl[(pent-2-en-3-yl)oxy]phenylsilane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: The phenylsilane core can undergo substitution reactions, where the dimethyl or pent-2-en-3-yloxy groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and peracids. These reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents like tetrahydrofuran.
Substitution: Substitution reactions may involve halogenating agents like chlorine or bromine, and are usually conducted in the presence of a catalyst or under UV light.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with modified substituents.
Substitution: Phenylsilane derivatives with different functional groups.
Scientific Research Applications
Dimethyl[(pent-2-en-3-yl)oxy]phenylsilane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, such as silicone polymers and resins.
Mechanism of Action
The mechanism of action of Dimethyl[(pent-2-en-3-yl)oxy]phenylsilane involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a nucleophile or electrophile, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Dimethylphenylsilane: Lacks the pent-2-en-3-yloxy group, making it less versatile in certain reactions.
Trimethylphenylsilane: Contains an additional methyl group, which can influence its reactivity and applications.
Phenylsilane: The simplest form, without any substituents, offering different reactivity profiles.
Uniqueness
Dimethyl[(pent-2-en-3-yl)oxy]phenylsilane is unique due to the presence of both dimethyl and pent-2-en-3-yloxy groups, which provide distinct reactivity and potential applications. This combination of substituents allows for a broader range of chemical reactions and makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
65335-72-0 |
|---|---|
Molecular Formula |
C13H20OSi |
Molecular Weight |
220.38 g/mol |
IUPAC Name |
dimethyl-pent-2-en-3-yloxy-phenylsilane |
InChI |
InChI=1S/C13H20OSi/c1-5-12(6-2)14-15(3,4)13-10-8-7-9-11-13/h5,7-11H,6H2,1-4H3 |
InChI Key |
RXCYQWVFRAVAOI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC)O[Si](C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


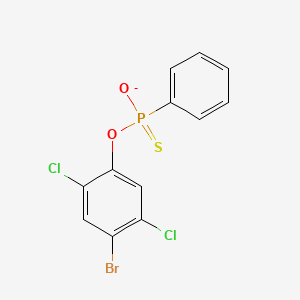
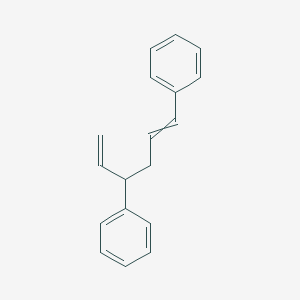

![N-[(Benzyloxy)carbonyl]-2-methylalanyl-N-methyl-L-prolinamide](/img/structure/B14477685.png)
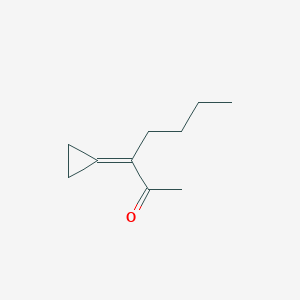
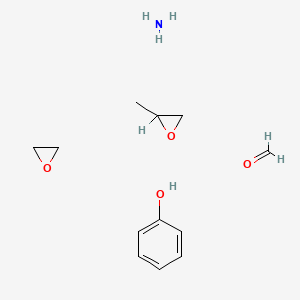


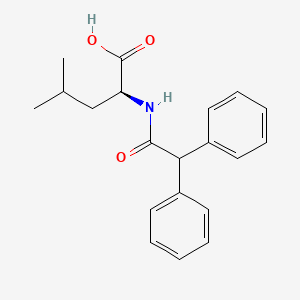
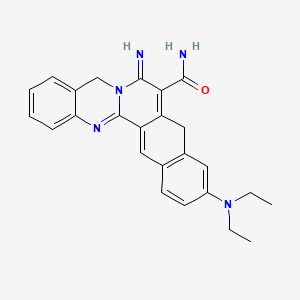

![2,7-Naphthalenedisulfonic acid, 3-[[3,3'-dimethyl-4'-[[4-[(phenylsulfonyl)oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, disodium salt](/img/structure/B14477732.png)
![5-Methyl-4-(methylsulfanyl)-5H-imidazo[4,5-d][1,2,3]triazine](/img/structure/B14477733.png)
